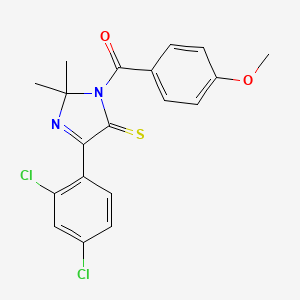![molecular formula C17H32ClNO2 B6507953 1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride CAS No. 1216487-20-5](/img/structure/B6507953.png)
1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule that contains an adamantane group, a type of bulky, three-dimensional carbon structure. It also contains a hydroxyl (-OH) group and an amino (-NH2) group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve nucleophilic substitution reactions, where a nucleophile (like a hydroxide ion) replaces a leaving group in a molecule .Molecular Structure Analysis
The adamantane group is a rigid, cage-like structure that can impart unique properties to the molecule. The presence of the hydroxyl and amino groups could make the molecule polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But the compound could potentially undergo reactions at the hydroxyl or amino groups, such as condensation reactions or further substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. The adamantane group could make the compound relatively non-polar and insoluble in water, while the hydroxyl and amino groups could allow it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
- 1-(Adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol acts as a catalyst in the enantioselective Strecker reaction of phosphinoyl imines. This reaction is valuable for synthesizing chiral α-amino nitriles, which have applications in pharmaceuticals and agrochemicals .
- The compound is useful for creating adamantane derivatives, including amantadine hydrochloride . Amantadine is employed in the pharmaceutical industry as both an antiviral agent (used against influenza A and Parkinson’s disease) and an antiparkinsonian drug .
Catalysis in Enantioselective Strecker Reaction
Amantadine Derivatives Synthesis
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-adamantyloxy)-3-(butan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2.ClH/c1-3-12(2)18-10-16(19)11-20-17-7-13-4-14(8-17)6-15(5-13)9-17;/h12-16,18-19H,3-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRNTOMSIUJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC12CC3CC(C1)CC(C3)C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507872.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507878.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate](/img/structure/B6507884.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate](/img/structure/B6507889.png)
![8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6507892.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6507896.png)


![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6507924.png)

![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6507936.png)
![5-[(2-methoxyethyl)sulfanyl]-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6507941.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B6507977.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6507984.png)